Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate

Catalog No.
S2992740
CAS No.
303147-17-3
M.F
C22H21ClN2O2S2
M. Wt
444.99
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-p...

CAS Number

303147-17-3

Product Name

Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate

IUPAC Name

ethyl 2-[6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidin-4-yl]sulfanylpropanoate

Molecular Formula

C22H21ClN2O2S2

Molecular Weight

444.99

InChI

InChI=1S/C22H21ClN2O2S2/c1-3-27-22(26)15(2)29-20-13-18(14-28-19-11-9-17(23)10-12-19)24-21(25-20)16-7-5-4-6-8-16/h4-13,15H,3,14H2,1-2H3

InChI Key

DSNALBSJCGDOSD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)SC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Solubility

not available

Ethyl 2-[(6-([(4-chlorophenyl)sulfanyl]methyl)-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate is a complex organic compound with the molecular formula C21H19ClN2O2S2 and a molecular weight of approximately 430.97 g/mol. This compound features a distinctive structure that includes a pyrimidine ring, a propanoate moiety, and multiple sulfur-containing functional groups. It has been identified by its CAS number 303147-16-2 and is known for its potential biological activities.

Typical of esters and sulfides. For instance:

  • Hydrolysis: Ethyl esters like this compound can be hydrolyzed in the presence of water and an acid or base to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Reduction: The compound may also be subjected to reduction reactions, particularly involving the sulfur functionalities, which could alter its properties and reactivity.

Ethyl 2-[(6-([(4-chlorophenyl)sulfanyl]methyl)-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate has shown promising biological activities, particularly in pharmacological contexts. Compounds with similar structures often exhibit:

  • Antitumor Activity: Many pyrimidine derivatives are known for their anticancer properties.
  • Antimicrobial Properties: The presence of chlorophenyl and sulfanyl groups may enhance antimicrobial efficacy.
  • Enzyme Inhibition: This compound could potentially inhibit specific enzymes, which is a common mechanism for many drugs targeting metabolic pathways.

The synthesis of Ethyl 2-[(6-([(4-chlorophenyl)sulfanyl]methyl)-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate typically involves multi-step organic synthesis techniques:

  • Formation of Pyrimidine Derivative: The initial step may involve synthesizing a pyrimidine core through cyclization reactions.
  • Sulfanylmethylation: Introduction of the sulfanylmethyl group can be achieved through reaction with appropriate thiol compounds.
  • Esterification: Finally, the propanoic acid moiety can be introduced via esterification with ethyl alcohol under acidic conditions.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound in drug development for cancer or infectious diseases.
  • Agriculture: Compounds with similar structures are often explored for their pesticidal properties.
  • Research: It may be used as a chemical probe in biochemical studies to explore enzyme interactions or metabolic pathways.

Studies on the interactions of Ethyl 2-[(6-([(4-chlorophenyl)sulfanyl]methyl)-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate with biological targets are essential for understanding its pharmacodynamics. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Observing its effects in living organisms to assess efficacy and toxicity.
  • Mechanism of Action Investigations: Understanding how this compound exerts its biological effects at the molecular level.

Several compounds share structural similarities with Ethyl 2-[(6-([(4-chlorophenyl)sulfanyl]methyl)-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate, which can provide insights into its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylateC22H18ClFN2O3SContains cyano and fluorophenyl groups
6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-oneC22H20ClN5O2SFeatures triazole and methoxy groups
Ethyl 2-{(6-{[(phenylsulfanyl)methyl]-2-pyridinyl}sulfanyl)acetate}C22H21N3O2SContains pyridine instead of pyrimidine

These compounds illustrate variations in functional groups and structural frameworks while maintaining some core characteristics shared with Ethyl 2-[(6-([(4-chlorophenyl)sulfanyl]methyl)-2-phenyl-4-pyrimidinyl)sulfanyl]propanoate. The presence of chlorophenyl and sulfanyl groups is a commonality that may confer similar biological activities across these molecules.

XLogP3

6.1

Dates

Modify: 2024-04-14

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